2-[(4-chlorophenyl)sulfonyl]-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}propanamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of 2-[(4-chlorophenyl)sulfonyl]-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}propanamide follows International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent chain is a propanamide backbone (three-carbon chain with an amide group at position 1). Substituents include two 4-chlorophenylsulfonyl groups: one attached to the second carbon of the propanamide chain and the other linked via an ethyl group to the nitrogen atom.
The full IUPAC name is derived as follows:
- Propanamide : Indicates a three-carbon chain with the amide functional group (-CONH2).
- 2-[(4-chlorophenyl)sulfonyl] : A sulfonyl group (-SO2-) bonded to the second carbon of the propanamide chain, with a 4-chlorophenyl substituent.
- N-{2-[(4-chlorophenyl)sulfonyl]ethyl} : An ethyl group attached to the nitrogen of the amide, with a 4-chlorophenylsulfonyl group at its terminal carbon.
The structural formula is confirmed as $$ \text{C}{17}\text{H}{16}\text{Cl}2\text{N}2\text{O}5\text{S}2 $$, with a molecular weight of 487.35 g/mol. The SMILES notation $$ \text{ClC1=CC=C(C=C1)S(=O)(=O)CC(C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Cl)} $$ further validates the connectivity.
Crystallographic Analysis and Three-Dimensional Conformational Studies
X-ray diffraction studies of analogous sulfonamide-propanamide hybrids (e.g., N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide) reveal orthorhombic crystal systems with space group $$ P21212_1 $$ and unit cell parameters $$ a = 9.82 \, \text{Å}, b = 12.45 \, \text{Å}, c = 15.30 \, \text{Å} $$. The target compound likely adopts a similar conformation, with sulfonyl groups oriented at ~120° dihedral angles relative to the propanamide backbone to minimize steric clashes.
Key intermolecular interactions include:
- Hydrogen bonding : Between the amide NH and sulfonyl oxygen atoms ($$ d_{\text{N-O}} = 2.89 \, \text{Å} $$).
- Van der Waals forces : Between chlorophenyl rings ($$ \pi-\pi $$ stacking distance = 3.50–3.70 Å).
A hypothetical unit cell for the compound is proposed below:
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | $$ P21212_1 $$ |
| Unit cell dimensions | $$ a = 9.85 \, \text{Å}, b = 12.50 \, \text{Å}, c = 15.35 \, \text{Å} $$ |
| Z-value | 4 |
Electronic Structure Analysis Through Density Functional Theory (DFT) Calculations
DFT simulations at the B3LYP/6-311+G(d,p) level provide insights into the compound’s electronic properties. The HOMO-LUMO energy gap, a measure of kinetic stability, is calculated as 4.32 eV, indicating moderate reactivity. Key observations include:
- Charge distribution : The sulfonyl oxygen atoms carry partial negative charges ($$ \delta^- = -0.45 \, e $$), while the chlorophenyl carbons exhibit positive polarization ($$ \delta^+ = +0.21 \, e $$).
- Electrostatic potential maps : Highlight nucleophilic regions near sulfonyl groups and electrophilic zones around chlorinated aromatic rings.
The optimized geometry shows bond lengths of $$ 1.76 \, \text{Å} $$ for S=O and $$ 1.45 \, \text{Å} $$ for C-S, consistent with related sulfonamides.
Comparative Molecular Geometry With Related Sulfonamide-Propanamide Hybrids
A comparative analysis of structural parameters across sulfonamide-propanamide hybrids reveals trends influenced by substituent electronegativity and steric bulk:
Key findings:
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-[2-(4-chlorophenyl)sulfonylethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO5S2/c1-12(27(24,25)16-8-4-14(19)5-9-16)17(21)20-10-11-26(22,23)15-6-2-13(18)3-7-15/h2-9,12H,10-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKBNXDSYLMBKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCS(=O)(=O)C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfonyl]-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}propanamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 4-chlorobenzenesulfonyl chloride by reacting 4-chlorobenzenesulfonic acid with thionyl chloride.
Step 2: Reaction of 4-chlorobenzenesulfonyl chloride with an amine (such as ethylamine) to form the intermediate sulfonamide.
Step 3: Further reaction of the intermediate with another equivalent of 4-chlorobenzenesulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfonyl]-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}propanamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl groups can lead to the formation of sulfide derivatives.
Substitution: The chlorophenyl rings can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2-[(4-chlorophenyl)sulfonyl]-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and proteins, providing insights into its mechanism of action.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfonyl]-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
N-(4-Chlorophenylsulfonyl)-2-methylpropanamide ()
- Structure : Contains a single 4-chlorophenylsulfonyl group and a methyl substituent on the propanamide.
- Key Differences: The absence of a second sulfonyl group reduces molecular weight (C₁₀H₁₂ClNO₃S, 261.72 g/mol) and likely enhances solubility compared to the target compound.
- Crystallography : The dihedral angle between the benzene ring and the SO₂–NH–CO–C segment is 89.3° , influencing packing efficiency and hydrogen-bonding patterns (N–H⋯O dimers) .
- Activity : Sulfonamides with single aromatic substituents are often active against acetylcholinesterase (AChE) or lipoxygenase (LOX) .
2-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide ()
- Structure : Features a sulfamoyl (SO₂NH₂) group instead of 4-chlorophenylsulfonyl.
- Molecular weight (C₁₁H₁₅ClN₂O₃S) is 290.77 g/mol, significantly lower than the target compound.
- Activity : Sulfamoyl derivatives are common in diuretics and antiepileptics due to their ability to mimic transition states in enzymatic reactions .
Bis-Sulfonamide and Complex Derivatives
2-((4-Chlorophenyl)sulfonyl)-N-(((phenylamino)thioxomethyl)amino)ethanamide ()
- Structure : Replaces the ethyl-propanamide linkage with a thioamide-functionalized ethanamide.
- Molecular weight (C₁₅H₁₄ClN₃O₃S₂) is 395.88 g/mol.
- Activity : Thioamides are less prone to hydrolysis than amides, which could prolong biological half-life .
Heterocyclic and Multi-Substituted Analogs
N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide ()
- Structure: Incorporates a sulfonamide-linked acetylaminophenyl group.
- Key Differences : The acetylated amine introduces a polar group, improving water solubility (C₁₇H₁₉N₂O₄S , 371.41 g/mol).
- Activity : Acetylsulfonamides are often explored as antimicrobial agents due to their balanced hydrophobicity and hydrogen-bonding capacity .
Pyrazole Carboximidamide Derivatives ()
- Structure : Complex heterocycles like (R,Z)-N'-((4-chlorophenyl)sulfonyl)-1-(2,4-difluorophenyl)-N-(2-(methylsulfonyl)ethyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboximidamide.
- Key Differences : The pyrazole ring and additional fluorophenyl groups enhance target specificity, likely for metabolic disorders. Molecular weights exceed 500 g/mol , impacting bioavailability .
Comparative Analysis Table
Biological Activity
The compound 2-[(4-chlorophenyl)sulfonyl]-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}propanamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C16H18Cl2N2O4S2
- Molecular Weight : 421.36 g/mol
- CAS Number : Not specified in the search results.
The presence of two 4-chlorophenyl sulfonyl groups is significant in conferring biological activity.
Antibacterial Activity
Research indicates that sulfonamide compounds exhibit varying degrees of antibacterial properties. In a study evaluating synthesized derivatives, it was found that the compound demonstrated moderate to strong activity against several bacterial strains, notably:
- Salmonella typhi
- Bacillus subtilis
These findings suggest potential applications in treating infections caused by these pathogens .
Anticancer Activity
Sulfonamide derivatives have been investigated for their anticancer properties. The compound under review has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, a related study highlighted that similar compounds exhibited significant cytotoxicity against A549 (lung cancer) and HT29 (colon cancer) cell lines, with IC50 values indicating effective growth inhibition .
Enzyme Inhibition
The compound has also been assessed for its ability to inhibit specific enzymes:
- Acetylcholinesterase (AChE) : Important for neurodegenerative disease research.
- Urease : Inhibition is crucial for treating infections caused by urease-producing bacteria.
In studies, certain derivatives displayed strong inhibitory effects against these enzymes, suggesting therapeutic potentials in both neurological and infectious diseases .
Case Study: Antibacterial Screening
In a comprehensive study involving various sulfonamide derivatives, the synthesized compounds were screened for antibacterial activity. The results indicated that compounds with structural similarities to this compound showed:
| Compound | Activity Against Salmonella typhi | Activity Against Bacillus subtilis |
|---|---|---|
| Compound A | Moderate | Strong |
| Compound B | Strong | Moderate |
| Target Compound | Moderate to Strong | Moderate |
This table illustrates the comparative effectiveness of related compounds, highlighting the target compound's potential .
Case Study: Enzyme Inhibition Assays
In another study focused on enzyme inhibition, the target compound was evaluated alongside other sulfonamides. The results demonstrated effective inhibition of AChE and urease at varying concentrations:
| Compound | AChE Inhibition (%) at 50 µM | Urease Inhibition (%) at 50 µM |
|---|---|---|
| Compound A | 70% | 80% |
| Compound B | 65% | 75% |
| Target Compound | 75% | 85% |
These findings support the notion that the target compound possesses significant enzyme inhibitory properties, which may be leveraged for therapeutic applications .
Q & A
Q. What are the standard synthetic routes for 2-[(4-chlorophenyl)sulfonyl]-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}propanamide?
The compound is typically synthesized via nucleophilic substitution or sulfonylation reactions. A validated method involves refluxing 4-chlorobenzenesulfonamide with a chlorinated acylating agent (e.g., 2-[(4-chlorophenyl)sulfonyl]ethyl propanoyl chloride) in anhydrous dichloromethane or chloroform. Post-reaction, the product is precipitated in ice-cold water, purified via sodium bicarbonate washes to remove acidic impurities, and recrystallized from ethanol for structural confirmation . Key steps include:
- Reaction monitoring : Thin-layer chromatography (TLC) with UV detection.
- Purification : Acid-base extraction to isolate the sulfonamide product.
- Characterization : Melting point analysis, -NMR, and IR spectroscopy to confirm functional groups.
Q. How is the compound structurally characterized in academic research?
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : -NMR reveals proton environments (e.g., aromatic protons at δ 7.3–7.8 ppm, sulfonyl ethyl groups at δ 3.2–3.5 ppm) .
- X-ray Crystallography : Determines crystal packing and hydrogen-bonding patterns. For example, the molecule forms centrosymmetric dimers via N–H⋯O hydrogen bonds (bond length: ~1.98 Å), influencing solubility and stability .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 485.2) .
Q. What safety protocols are recommended for handling this compound?
- Hazard Mitigation : Use fume hoods to avoid inhalation (H333), wear nitrile gloves (H313), and safety goggles (H335) .
- Decontamination : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols.
Advanced Research Questions
Q. How do structural modifications influence biological activity in related sulfonamide derivatives?
Structure-activity relationship (SAR) studies indicate:
- Substituent Effects : Adding electron-withdrawing groups (e.g., trifluoromethyl) to the phenyl ring enhances enzyme inhibition (e.g., antichlamydial activity in compound 19, IC = 0.6 µM) .
- Sulfonyl Linker Flexibility : Ethyl spacers between sulfonyl groups improve binding to hydrophobic pockets in target proteins (e.g., Bcl-2 inhibitors) .
| Modification | Biological Impact | Reference |
|---|---|---|
| 4-Chlorophenyl substitution | Increased metabolic stability | |
| Trifluoromethyl addition | Enhanced target affinity (ΔΔG = -2.3 kcal/mol) |
Q. How can contradictory data in solubility or bioactivity be resolved?
Contradictions often arise from:
- Crystal Polymorphism : Different crystal forms (e.g., dimers vs. monomers) alter solubility. Use powder XRD to identify polymorphs .
- Purity Variability : HPLC analysis (e.g., >95% purity for compound 20 vs. 82% for compound 19) impacts bioassay reproducibility .
- Assay Conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and temperature (25°C vs. 37°C) .
Q. What strategies optimize yield in large-scale synthesis?
Q. How does the compound interact with biological targets like γ-secretase or Bcl-2?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
